molecular formula C22H25ClN4O2 B2609813 (1-(4-chlorophenyl)cyclopentyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 2034253-37-5

(1-(4-chlorophenyl)cyclopentyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

Cat. No.: B2609813
CAS No.: 2034253-37-5
M. Wt: 412.92
InChI Key: WJMSCOWYJSLRRW-UHFFFAOYSA-N
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Description

The compound (1-(4-chlorophenyl)cyclopentyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a complex organic molecule with potential applications in various scientific fields This compound features a unique structure that combines a chlorophenyl group, a cyclopentyl ring, a morpholino group, and a pyrrolo[3,4-d]pyrimidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-chlorophenyl)cyclopentyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolo[3,4-d]pyrimidine structure, followed by the introduction of the morpholino group and the cyclopentyl ring. The final step involves the attachment of the 4-chlorophenyl group to the cyclopentyl ring. Each step requires specific reaction conditions, such as controlled temperatures, catalysts, and solvents, to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize waste, as well as implementing continuous flow processes to enhance efficiency. Advanced purification techniques, such as chromatography and crystallization, would be employed to ensure the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

(1-(4-chlorophenyl)cyclopentyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone: can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated analogs. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile employed .

Scientific Research Applications

(1-(4-chlorophenyl)cyclopentyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may be investigated for its biological activity, including potential interactions with enzymes or receptors.

    Medicine: Its unique structure suggests it could be a candidate for drug development, particularly in targeting specific molecular pathways.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which (1-(4-chlorophenyl)cyclopentyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Properties

IUPAC Name

[1-(4-chlorophenyl)cyclopentyl]-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN4O2/c23-18-5-3-17(4-6-18)22(7-1-2-8-22)20(28)27-14-16-13-24-21(25-19(16)15-27)26-9-11-29-12-10-26/h3-6,13H,1-2,7-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMSCOWYJSLRRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CC4=CN=C(N=C4C3)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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